molecular formula C20H14O3 B5569030 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B5569030
M. Wt: 302.3 g/mol
InChI Key: DXFJDGKIHQIXBY-UHFFFAOYSA-N
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Description

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound characterized by its fused ring structure, which includes a cyclopentane, furan, and chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopentane Ring: Starting from a suitable phenyl-substituted precursor, the cyclopentane ring is constructed through cyclization reactions, often using Lewis acids as catalysts.

    Furan Ring Formation: The furan ring is introduced via a cyclization reaction involving an appropriate diene and a dienophile under acidic or basic conditions.

    Chromene Ring Construction: The final step involves the formation of the chromene ring, which can be achieved through intramolecular cyclization reactions, often facilitated by heat or specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and various catalysts depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione: This compound is similar in structure but contains a sulfur atom, which can alter its chemical and biological properties.

    2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one: Lacks the phenyl group, which can significantly affect its reactivity and applications.

Uniqueness

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific fused ring structure and the presence of a phenyl group, which enhances its stability and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-22-18(16)10-19(15)23-20/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFJDGKIHQIXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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